![molecular formula C15H9BrN4 B2476075 3-(4-Bromphenyl)-[1,2,4]triazolo[4,3-c]chinazolin CAS No. 129177-14-6](/img/structure/B2476075.png)
3-(4-Bromphenyl)-[1,2,4]triazolo[4,3-c]chinazolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a useful research compound. Its molecular formula is C15H9BrN4 and its molecular weight is 325.169. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Eine Reihe von Derivaten wurde entworfen, synthetisiert und an menschlichen Krebszelllinien getestet, wobei eine vergleichbare Zytotoxizität zu Referenzmedikamenten gezeigt wurde .
- Diese Verbindungen können die DNA-Topologie beeinflussen und haben potenzielle Anwendungen in der Krebstherapie .
Antikrebsmittel
Katalyse
DNA-Interkalationsmittel
Medizinische Gerüste
Photophysikalische Studien
Wirkmechanismus
Target of Action
The primary target of 3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation . By targeting PCAF, this compound can potentially influence various cellular processes, including cell growth and differentiation .
Mode of Action
3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline interacts with PCAF by binding to its active site . This binding is facilitated by the compound’s structural fragments, which are designed for effective interaction with PCAF . The exact nature of these interactions and the resulting changes in PCAF’s activity are still under investigation .
Biochemical Pathways
The biochemical pathways affected by 3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline are primarily related to gene expression and regulation . By inhibiting PCAF, this compound can potentially disrupt the acetylation of histones, a process that plays a crucial role in the regulation of gene expression . The downstream effects of this disruption are likely to include changes in cell growth and differentiation .
Pharmacokinetics
Molecular docking and pharmacokinetic studies have been performed to evaluate the druggability of this compound . These studies suggest that the compound has the potential to effectively bind to PCAF and exert its inhibitory effects .
Result of Action
The molecular and cellular effects of 3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline’s action are primarily related to its inhibitory effects on PCAF . By binding to PCAF and disrupting its activity, this compound can potentially influence various cellular processes, including cell growth and differentiation . In particular, it has been suggested that this compound could have potential anticancer activity .
Action Environment
The action, efficacy, and stability of 3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline can be influenced by various environmental factors. For instance, the compound’s photophysical properties, including its fluorescence quantum yield, can be affected by the polarity of the solvent . Additionally, the compound’s mode of action and efficacy can potentially be influenced by the specific cellular and molecular environment in which it is acting .
Biochemische Analyse
Biochemical Properties
3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline has been reported to interact with various enzymes and proteins. For instance, it has been suggested that it could bind to the active site of histone acetyltransferase PCAF . This interaction could potentially influence various biochemical reactions.
Cellular Effects
The cellular effects of 3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline are primarily related to its anticancer activity. It has been shown to exhibit cytotoxic effects against various human cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The results of these studies suggested that PCAF binding could be the mechanism of action of these derivatives .
Temporal Effects in Laboratory Settings
It has been suggested that it exhibits significant DNA binding affinities .
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN4/c16-11-7-5-10(6-8-11)14-18-19-15-12-3-1-2-4-13(12)17-9-20(14)15/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAYWZMBFDCHIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(N3C=N2)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
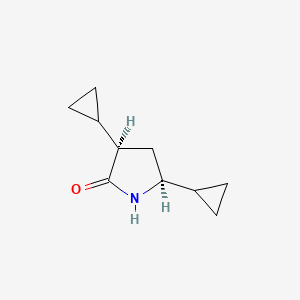
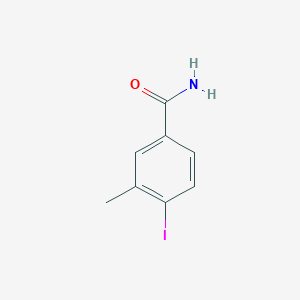
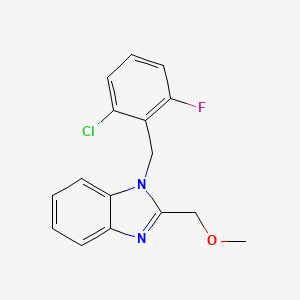
![3-(2,4-difluorophenyl)-1-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2476003.png)
![(E)-2-amino-1-((pyridin-3-ylmethylene)amino)-N-(m-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2476005.png)
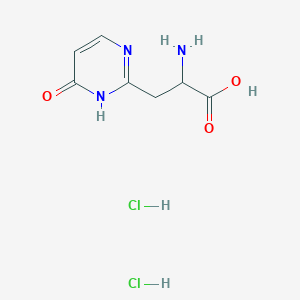
![6-[(4-Chlorophenyl)sulfanyl]nicotinohydrazide](/img/structure/B2476007.png)
![N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(tert-butyl)benzamide](/img/structure/B2476008.png)
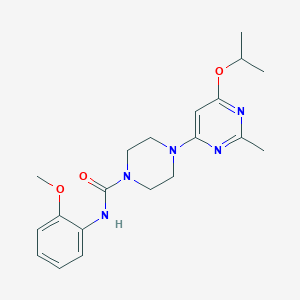


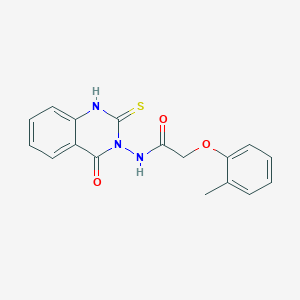
![4-allyl-5-[1-(4-tert-butylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2476014.png)
![5-(4-isopropylphenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2476015.png)
